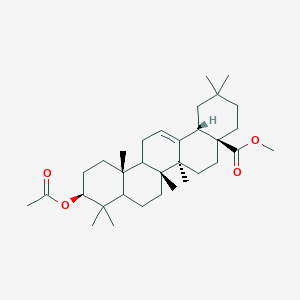
1-Acetylnaphthalene oxime
Übersicht
Beschreibung
1-Acetylnaphthalene oxime is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetylnaphthalene oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylnaphthalene oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoisomerization and Triplet Formation : A study investigated the photoisomerization of oxime ethers of 2-acetylnaphthalene, revealing the formation of triplets and the role of exciplexes in this process (Takeda, Misawa, Sakuragi, & Tokumaru, 1989).
Synthesis of Pyrroles : Research on the reaction of 1- and 2-acetylnaphthalene oximes with acetylene highlighted the synthesis of pyrroles and their derivatives (Korostova, Trofimov, Sobenina, Mikhaleva, & Sigalov, 1982).
Tetradentate Schiff Base Ligands : A study synthesized new ligands from isonitroso-2-acetylnaphthalene, exploring their potential in forming metal complexes (Uçan & Mercimek, 2005).
1,2,4-Triazines Synthesis : The synthesis of 1,2,4-triazines from keto oximes, including isonitroso-1-acetylnaphthalene, was explored, showcasing a novel method in organic synthesis (Alici & Karatas, 2012).
Pharmacological Activity in Parkinson's Disease : Research on oxime derivatives of a dopaminergic prodrug demonstrated potential pharmacological activity relevant to Parkinson's disease treatment (Venhuis, Dijkstra, Wustrow, Meltzer, Wise, Johnson, & Wikström, 2003).
Quenching Effect in Photolysis : A study on oximes, including 2-acetonaphthone oxime, investigated their role as quenchers in the photolysis of styrene and phenyl vinyl ketone copolymers (Tsunooka, Nishino, & Tanaka, 1977).
Fluorescence Quenching in Cyclodextrins : The interaction of 2-acetylnaphthalene with cyclodextrins was studied, demonstrating significant fluorescence quenching, which was analyzed to determine binding constants and thermodynamic parameters (Fraiji, Cregan, & Werner, 1994).
Metal-Ammonia Reduction of 1-Acetylnaphthalenes : Research on the reduction of 1-acetylnaphthalene and its derivatives with sodium-ammonia yielded specific reduction products, highlighting reaction stability and product formation (Rabideau, Husted, & Young, 1983).
Oxime Functionality in Detoxification : A study emphasized the role of oximes, including their structure and reactivity, in detoxification against organophosphorus-containing nerve agents and pesticides (Singh, Karpichev, Tiwari, Kuča, & Ghosh, 2015).
Antimicrobial Activity of Pyrazolines : Research on chalcones derived from 1-acetylnaphthalene demonstrated significant antimicrobial activity against various test organisms (Azarifar & Shaebanzadeh, 2002).
Palladium Precatalyst in Suzuki Coupling Reaction : The synthesis of a novel naphthalene pyridine oxime complex and its application as a precatalyst in the Suzuki cross-coupling reaction was explored (Zhou, Kijima, & Izumi, 2009).
Electrolysis and Hydrodimerization : A study on the electrolysis of 1-acetylnaphthalene revealed specific product formation and regioselectivity influenced by the nature of the base electrolyte (Gultyai, Rubinskaya, & Mendkovich, 1991).
Eigenschaften
IUPAC Name |
(NZ)-N-(1-naphthalen-1-ylethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-8,14H,1H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNGQTJKEPANSZ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956-40-7 | |
| Record name | Ethanone, 1-(1-naphthalenyl)-, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B8071880.png)
![benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B8071888.png)

![3-[2-[(4Z)-4-[(2E)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]cyclopentan-1-one](/img/structure/B8071900.png)


![(3Ar,6R,6aS)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-amine](/img/structure/B8071932.png)

![3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B8071943.png)


![(1S,2R,3S,4R)-4-[7-[[(1R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol](/img/structure/B8071963.png)
